molecular formula C9H11NO3 B2860316 6-Ethyl-5-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid CAS No. 889939-68-8

6-Ethyl-5-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid

Cat. No.: B2860316
CAS No.: 889939-68-8
M. Wt: 181.191
InChI Key: KELKJKSNDLVFCV-UHFFFAOYSA-N
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Description

“6-Ethyl-5-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid” is a chemical compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 . It’s used for proteomics research .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring with a carboxylic acid group at the 3-position, a methyl group at the 5-position, and an ethyl group at the 6-position .

Scientific Research Applications

Synthesis and Chemical Reactivity

A pivotal area of application for this compound is in the synthesis of highly functionalized tetrahydropyridines through an expedient phosphine-catalyzed [4 + 2] annulation. This process highlights the compound's utility as a synthon in creating ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with excellent yields and complete regioselectivity, expanding the reaction scope significantly (Zhu, Lan, & Kwon, 2003). Further exploration into the reactivity of pyridine-based compounds has led to the development of various coordination polymers and discrete carboxylate-bridged metallomacrocycles, demonstrating the versatility of pyridine carboxylic acids in forming complex structures (Ghosh, Savitha, & Bharadwaj, 2004).

Potential Pharmacological Applications

On the pharmacological front, derivatives of pyridine carboxylic acids have been synthesized for their potential cardiotonic activity. This includes the synthesis of 2-substituted 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids and their esters, which have been evaluated for their effects on the contractile activity and frequency rate of spontaneously beating atria, revealing compounds with appreciable positive inotropic activity (Mosti et al., 1992). Similarly, the development of a multi-kilogram-scale synthesis of a selective and reversible antagonist of the P2Y12 receptor showcases the application of pyridine derivatives in supporting preclinical and clinical studies (Andersen et al., 2013).

Properties

IUPAC Name

6-ethyl-5-methyl-2-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-3-7-5(2)4-6(9(12)13)8(11)10-7/h4H,3H2,1-2H3,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KELKJKSNDLVFCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C(=O)N1)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889939-68-8
Record name 6-ethyl-2-hydroxy-5-methyl-3-pyridinecarboxylic acid
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